2-Cyclopropylmalonohydrazide
Description
Hydrazides are known for their nucleophilic reactivity and applications in coordination chemistry, pharmaceuticals, and agrochemicals. The cyclopropyl moiety may enhance steric effects, metabolic stability, or bioactivity, as seen in cyclopropyl-containing analogs (e.g., Cyclazodone ). Below, we compare its inferred characteristics with structurally related compounds from the literature.
Properties
IUPAC Name |
2-cyclopropylpropanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c7-9-5(11)4(3-1-2-3)6(12)10-8/h3-4H,1-2,7-8H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYXTPXJRDTJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)NN)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylmalonohydrazide typically involves the reaction of cyclopropylamine with malonic acid hydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Cyclopropylamine+Malonic acid hydrazide→this compound
Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylmalonohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmalonohydrazide oxides, while reduction may produce cyclopropylhydrazine derivatives .
Scientific Research Applications
2-Cyclopropylmalonohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is being investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: It can be used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Cyclopropylmalonohydrazide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific enzyme and biological system being studied .
Comparison with Similar Compounds
Hydrazide Derivatives: Reactivity and Coordination Chemistry
- 2-(Hydroxyimino)-1-(phenylpropylidene)thiocarbonohydrazide (HPTCHOPD): This thiocarbonohydrazide (C₁₀H₁₃N₅OS) forms metal complexes (Co²⁺, Ni²⁺, Cu²⁺) via its sulfur and nitrogen donors . In contrast, malonohydrazides like 2-Cyclopropylmalonohydrazide lack sulfur but may coordinate metals through carbonyl and hydrazine groups. The cyclopropyl group could sterically hinder coordination compared to HPTCHOPD’s planar phenylpropylidene moiety.
- 2-(2-Tetrahydropyranylthio)methylcyclopropylcarboxyhydrazide: A cyclopropylcarboxyhydrazide derivative synthesized via nitrosation in chloroform . Its semi-solid state and stability under acidic conditions suggest that this compound might also require low-temperature synthesis but could exhibit different solubility due to the malonyl backbone.
Cyclopropane-Containing Bioactive Compounds
- Cyclazodone: A cyclopropylamino oxazolone (C₁₂H₁₂N₂O₂) used as a stimulant . However, the malonohydrazide’s polarity (vs. Cyclazodone’s oxazolone) may reduce blood-brain barrier penetration, limiting central nervous system activity.
- Methyl 2-Chloro-2-cyclopropylideneacetate: Used to synthesize spirocyclopropaneoxazolines and Tadalafil analogs . The cyclopropylidene group enables strain-driven ring-opening reactions, whereas this compound’s saturated cyclopropane may prioritize stability over reactivity.
Physicochemical Properties of Structural Analogs
- Pyrazine Derivatives: Compounds like 2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine exhibit logP values (~2.5) and moderate water solubility (log10ws = -2.5) . This compound’s logP is likely lower due to its polar hydrazide groups, enhancing aqueous solubility but limiting lipid membrane permeability.
- 2-Cyclopentylidenehydrazine: Crystal structures reveal planar semicarbazone groups and intermolecular hydrogen bonding (N–H⋯O, C–H⋯O) . This compound may adopt similar packing patterns, influencing its crystallinity and thermal stability.
Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Physicochemical Properties of Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
